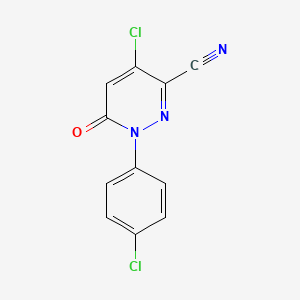
4-Chloro-1-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-1-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarbonitrile is a compound of interest in the field of chemistry due to its unique structure and potential applications. This compound belongs to a class of chemicals that have been studied for their diverse chemical reactions and properties.
Synthesis Analysis
The synthesis of compounds similar to this compound involves the reaction of certain chlorophenyl precursors with other chemical entities in the presence of catalysts or specific conditions. For example, a novel compound was synthesized through a reaction involving a chlorophenyl precursor, showcasing the methodologies employed in creating such complex molecules (Khalifa, Al-Omar, & Ali, 2017).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various spectroscopic techniques, including X-ray crystallography. A study detailed the crystal structure of a compound after performing a one-pot reaction, providing insights into the atomic arrangement and confirming the structure through spectral data (Khalafy, Farajzadeh, Marjani, & Asl, 2014).
Chemical Reactions and Properties
Chemical reactions involving this compound and its derivatives are of significant interest. For instance, the interaction with transition metals to form new solid complexes has been studied, showing how these compounds can serve as ligands in coordination chemistry, leading to materials with potential antimicrobial activity (Sadeek, Zordok, El‐Attar, & Ibrahim, 2015).
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Evaluation
4-Chloro-1-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarbonitrile has been involved in the synthesis of new pyrimidines and condensed pyrimidines with potential antimicrobial properties. These compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria (Abdelghani, Said, Assy, & Hamid, 2017).
Antibacterial Activity
The compound has also been used in the creation of novel pyrimidine-based heterocycles. These new compounds have been tested for their antibacterial activity, demonstrating efficacy against a variety of bacterial strains (Shehta & Abdel Hamid, 2019).
Anti-inflammatory Activity
In another study, derivatives of this compound were synthesized and evaluated for anti-inflammatory activity. The study involved the preparation of 6-aryl-5-cyano-2-thiouracil derivatives, indicating the potential for anti-inflammatory applications (Patil, Mohite, & Magdum, 2015).
Potassium Channel Activators
Research into potassium channel activators included derivatives of this compound. These compounds were evaluated for oral antihypertensive activity in rats, showcasing their potential in cardiovascular applications (Bergmann, Eiermann, & Gericke, 1990).
Synthesis of Heterocyclic Compounds
This compound has been instrumental in the synthesis of various novel heterocyclic compounds, including pyridine derivatives. These synthesized compounds have been studied for their chemical and biological properties, demonstrating diverse applications in pharmaceutical research (Khalifa, Al-Omar, & Ali, 2017).
Preparation of Transition Metal Complexes
Studies have also explored the reaction of this compound with different transition metals to form new solid complexes. These complexes were characterized and evaluated for their antibacterial activity, indicating their potential in antimicrobial applications (Sadeek, Zordok, El‐Attar, & Ibrahim, 2015).
Development of Fused Heterocyclic Systems
The compound has been used as a starting material for the synthesis of fused heterocyclic systems with potential biological activity. This includes the development of nucleoside candidates and other biologically active compounds (El‐Sayed, Said, & Amr, 2014).
Optical and Junction Characteristics
The compound has also been studied for its structural, optical, and junction characteristics. This research is significant for understanding the physical properties of pyridine derivatives and their potential applications in electronics and materials science (Zedan, El-Taweel, & El-Menyawy, 2020).
Wirkmechanismus
Target of Action
Similar compounds have been found to inhibit cdk2, a cyclin-dependent kinase . CDK2 plays a crucial role in cell cycle regulation, making it an appealing target for cancer treatment .
Mode of Action
Based on the inhibition of cdk2 by similar compounds, it can be hypothesized that this compound may bind to the active site of cdk2, thereby inhibiting its activity . This inhibition could lead to cell cycle arrest, preventing the proliferation of cancer cells .
Biochemical Pathways
The compound’s potential inhibition of CDK2 would affect the cell cycle, particularly the transition from the G1 phase to the S phase . This could lead to the accumulation of cells in the G1 phase, thereby inhibiting DNA replication and cell division .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-chloro-1-(4-chlorophenyl)-6-oxopyridazine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5Cl2N3O/c12-7-1-3-8(4-2-7)16-11(17)5-9(13)10(6-14)15-16/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBRCACLVFKTPDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C=C(C(=N2)C#N)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

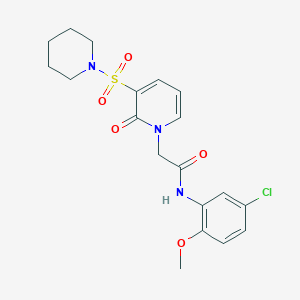

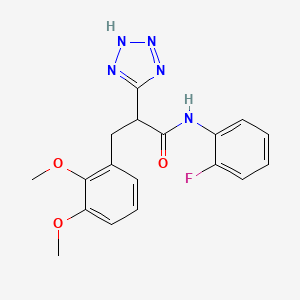
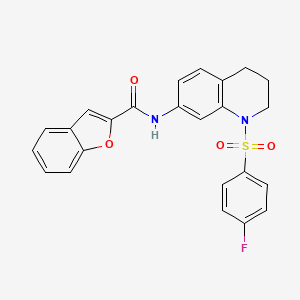

![(5E)-3-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-5-(furan-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B2492650.png)

![N-[1-(4-butoxyphenyl)ethyl]-1-(pyrrolidin-1-ylsulfonyl)piperidine-3-carboxamide](/img/structure/B2492654.png)
![4-[4-(6-Pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B2492655.png)
![N-[2-[3-(Trifluoromethyl)pyrazol-1-yl]phenyl]prop-2-enamide](/img/structure/B2492656.png)
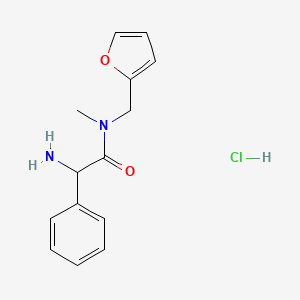

![5-bromo-N-(7-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2492662.png)
